Cas no 2228905-06-2 (2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol)
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol
- EN300-1949708
- 2228905-06-2
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- Inchi: 1S/C9H8ClF2NO/c10-5-2-1-3-6(14)7(5)8(13)4-9(8,11)12/h1-3,14H,4,13H2
- InChI Key: FBXLXDJZCRADJD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C1(CC1(F)F)N)O
Computed Properties
- Exact Mass: 219.0262479g/mol
- Monoisotopic Mass: 219.0262479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.2Ų
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1949708-1g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 1g |
$1458.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-5g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 5g |
$4226.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-10g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 10g |
$6266.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-0.05g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 0.05g |
$1224.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-0.1g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 0.1g |
$1283.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-0.25g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 0.25g |
$1341.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-0.5g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 0.5g |
$1399.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-1.0g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-1949708-2.5g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 2.5g |
$2856.0 | 2023-09-17 | ||
| Enamine | EN300-1949708-5.0g |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol |
2228905-06-2 | 5g |
$4226.0 | 2023-05-23 |
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol
Introduction to 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol (CAS No. 2228905-06-2)
2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228905-06-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropyl ring substituted with fluorine atoms and an amino group, coupled with a chlorophenolic moiety. The structural arrangement of these functional groups imparts distinct chemical properties and reactivity patterns, making it a promising candidate for further exploration in drug discovery and development.
The cyclopropyl scaffold in 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol is a key structural element that contributes to its molecular stability and interaction with biological targets. The presence of two fluorine atoms at the 2-position of the cyclopropyl ring enhances the electron-withdrawing effect, which can influence the electronic properties of the adjacent amino and chlorophenolic groups. This modification is particularly interesting because fluorine atoms are frequently employed in pharmaceuticals to improve metabolic stability, binding affinity, and overall pharmacological activity.
The amino group in this compound serves as a potential site for further chemical modifications, enabling the synthesis of more complex derivatives. Amino groups are well-known for their ability to participate in hydrogen bonding interactions, both as a donor and acceptor, which can be crucial for achieving high binding specificity to biological targets such as enzymes and receptors. Additionally, the amino group can be easily functionalized through various chemical reactions, including acylation, alkylation, or coupling with other bioactive moieties, thereby expanding its utility in medicinal chemistry.
The chlorophenol moiety in 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol introduces additional reactivity and potential biological activity. Chlorophenols are known for their broad spectrum of biological effects, including antimicrobial, antifungal, and anti-inflammatory properties. The chlorine atom can engage in polar interactions with biological targets, enhancing the compound's binding affinity. Moreover, the chlorophenolic group can undergo various transformations under different reaction conditions, allowing for the synthesis of diverse derivatives with tailored pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol and biological targets. These studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. For instance, computational analyses have suggested that the fluorinated cyclopropyl ring and amino group may interact favorably with specific residues in enzyme active sites or receptor binding pockets. Such insights have guided the design of more potent and selective derivatives.
In vitro studies have begun to explore the pharmacological properties of 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol. Initial findings indicate that this compound exhibits promising activity against certain enzymatic targets relevant to inflammatory diseases and cancer. The combination of structural features such as the fluorinated cyclopropyl ring and amino group appears to contribute to its observed bioactivity. These preliminary results warrant further investigation into its mechanism of action and potential therapeutic applications.
The synthesis of 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been instrumental in constructing the desired molecular framework efficiently. These advancements have opened up new avenues for exploring derivatives with enhanced pharmacological properties.
The potential applications of 2-(1-amino-2,2-difluorocyclopropyl)-3-chlorophenol extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for developing agrochemicals or specialty chemicals with novel functions. For instance, modifications to its scaffold could lead to compounds with enhanced biodegradability or improved environmental compatibility while maintaining or even increasing bioactivity.
Future research directions for CAS No. 2228905-06-2 include exploring its interactions with a broader range of biological targets and optimizing its pharmacokinetic properties. Techniques such as structure-activity relationship (SAR) studies will be crucial in identifying key structural determinants of bioactivity and designing more effective derivatives. Additionally, preclinical studies will be necessary to evaluate its safety profile and therapeutic potential before considering clinical trials.
The development of new drugs relies heavily on innovative compounds like CAS No. 2228905-06-2, which offer unique structural motifs and functional groups capable of interacting with biological systems in novel ways. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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